3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one, or more commonly known as ‘Indol-2-one’, is a synthetic compound that has been used in a variety of scientific and medical applications. It is a member of the indole family, a group of aromatic compounds that can be found in a range of natural products, such as indigo and tryptophan. Indol-2-one has been used in a range of scientific fields, including organic chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Receptor Binding and Solubility Improvement
A study by Konkel et al. (2006) focused on synthesizing amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one to enhance aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. They successfully developed a potent analog with notable selectivity and solubility (Konkel et al., 2006).
Antibacterial and Antifungal Applications
Research by Khalid et al. (2020) explored the antibacterial and antifungal properties of metal chelates derived from 5-chloroindoline-2,3-dione (isatin) ligands, which are structurally related to 3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one. These metal-based isatins showed enhanced biological activity against various fungal and bacterial species (Khalid et al., 2020).
Antitubercular and Antimalarial Potential
Akhaja and Raval (2012) synthesized and evaluated derivatives of 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl}-imino]-1,3-dihydro-2H-indol-2-one for their antitubercular and antimalarial activities. This indicates potential applications in the treatment of tuberculosis and malaria (Akhaja & Raval, 2012).
CNS Depressant Activity
Research by Rawat and Shukla (2016) involved the synthesis of morpholino-N-acetyl indoles derivatives with central nervous system (CNS) depressant activity. These derivatives were synthesized using isatin and showed more depressant activity compared to the reference standard, indicating their potential in CNS-related therapeutic applications (Rawat & Shukla, 2016).
Corrosion Inhibition
Ahmed (2018) focused on the synthesis of new 5-Nitro isatin derivatives for inhibiting corrosion in sea water, specifically on carbon steel. The derivatives were characterized and evaluated for their efficiency as corrosion inhibitors, demonstrating their potential in industrial applications (Ahmed, 2018).
Mechanism of Action
Target of Action
Derivatives of 1,3-dihydro-2h-indol-2-ones, a class to which this compound belongs, are known to exhibit a wide variety of biodynamic activities such as antitubercular, anti hiv, fungicidal, antibacterial, and anticonvulsant .
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-17-12-6-4-10-15(17)21(26)27-23-19-16-11-5-7-13-18(16)24(20(19)25)14-8-2-1-3-9-14/h1-13H/b23-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJROVSGYNATO-NMWGTECJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=CC=C4Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=CC=C4Cl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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